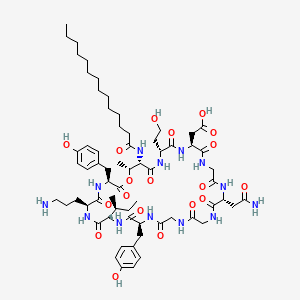
Paenilagicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paenilagicin is a recently discovered antibiotic that belongs to a family of antibiotics known for their ability to evade resistance by binding to polyprenyl phosphates. This compound has shown promising activity against multidrug-resistant Gram-positive pathogens, making it a significant candidate in the fight against antibiotic-resistant infections .
準備方法
合成経路と反応条件: パエニラギシンは、生物情報学的手法を用いて合成されます。この手法では、生合成遺伝子クラスター産物が予測され、その構造は全化学合成によって生成されます。
工業生産方法: パエニラギシンの工業生産には、化学合成による構造合成と、標的病原体に対する有効性を確認するための生物活性スクリーニングが含まれます。 このプロセスはスケーラブルに設計されており、臨床および研究目的での化合物の大量生産を可能にします .
化学反応の分析
反応の種類: パエニラギシンは、以下のものを含む様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴い、酸化された生成物が生成されます。
還元: この反応は、水素の付加または酸素の除去を伴い、還元された生成物が生成されます。
置換: この反応は、ある官能基を別の官能基で置き換えることを伴い、置換された生成物が生成されます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核試薬が含まれ、様々な条件下で使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールの生成につながる可能性があります .
4. 科学研究への応用
パエニラギシンは、以下のものを含む幅広い科学研究用途があります。
化学: 抗生物質の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 多剤耐性グラム陽性病原体の増殖を阻害する役割について調査されています。
医学: 抗生物質耐性感染症の治療のための潜在的な治療薬として検討されています。
科学的研究の応用
Paenilagicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antibiotics.
Biology: Investigated for its role in inhibiting the growth of multidrug-resistant Gram-positive pathogens.
Medicine: Explored as a potential therapeutic agent for treating antibiotic-resistant infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
作用機序
パエニラギシンは、ポリプレニルリン酸、特にウンデカプレニルリン酸とウンデカプレニルピロリン酸に結合することにより効果を発揮します。これらのポリプレニルリン酸は、グリコペプチドサブユニットを細胞外に移動させるのに関与する重要なシャペロンであり、そこで重合して細胞壁を構築します。 これらの分子標的に結合することにより、パエニラギシンは細胞壁の生合成を阻害し、細菌細胞の死滅につながります .
類似化合物:
シラギシン: ポリプレニルリン酸に結合し、多剤耐性グラム陽性病原体に対して強力な活性を示す別の抗生物質です。
ビルジラギシン: パエニラギシンと同様に、この化合物もポリプレニルリン酸に結合し、長時間の抗生物質暴露後も耐性を生じません.
独自性: パエニラギシンは、ウンデカプレニルリン酸とウンデカプレニルピロリン酸という2つの異なる分子標的に結合することにより、抗生物質耐性を回避するという点で独特です。 この二重結合機構により、他の抗生物質と比較して耐性発生の可能性が低いため、臨床開発のための有望な候補となっています .
類似化合物との比較
Cilagicin: Another antibiotic that binds to polyprenyl phosphates and shows potent activity against multidrug-resistant Gram-positive pathogens.
Uniqueness: this compound is unique in its ability to evade antibiotic resistance by binding to two distinct molecular targets, undecaprenyl phosphate and undecaprenyl pyrophosphate. This dual binding mechanism makes it a promising candidate for clinical development, as it reduces the likelihood of resistance development compared to other antibiotics .
特性
分子式 |
C65H99N13O19 |
|---|---|
分子量 |
1366.6 g/mol |
IUPAC名 |
2-[(3S,6S,9S,12S,21R,27S,30R,33S,34R)-21-(2-amino-2-oxoethyl)-6-(3-aminopropyl)-9-[(2S)-butan-2-yl]-30-(2-hydroxyethyl)-3,12-bis[(4-hydroxyphenyl)methyl]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-33-(tetradecanoylamino)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C65H99N13O19/c1-5-7-8-9-10-11-12-13-14-15-16-19-51(83)77-57-39(4)97-65(96)49(32-41-22-26-43(81)27-23-41)76-60(91)44(18-17-29-66)73-63(94)56(38(3)6-2)78-62(93)46(31-40-20-24-42(80)25-21-40)71-53(85)36-68-52(84)35-69-58(89)47(33-50(67)82)72-54(86)37-70-59(90)48(34-55(87)88)75-61(92)45(28-30-79)74-64(57)95/h20-27,38-39,44-49,56-57,79-81H,5-19,28-37,66H2,1-4H3,(H2,67,82)(H,68,84)(H,69,89)(H,70,90)(H,71,85)(H,72,86)(H,73,94)(H,74,95)(H,75,92)(H,76,91)(H,77,83)(H,78,93)(H,87,88)/t38-,39+,44-,45+,46-,47+,48-,49-,56-,57-/m0/s1 |
InChIキー |
IPRMOMPOTBXTPH-ICSYTXQHSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)[C@@H](C)CC)CCCN)CC3=CC=C(C=C3)O)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)C(C)CC)CCCN)CC3=CC=C(C=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


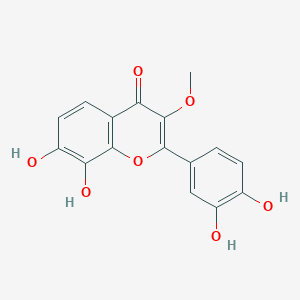
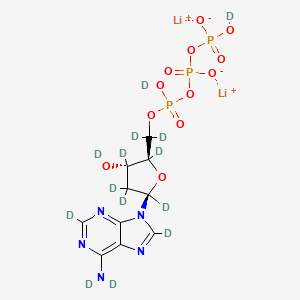
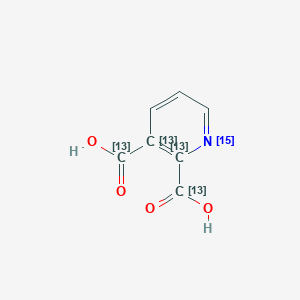
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
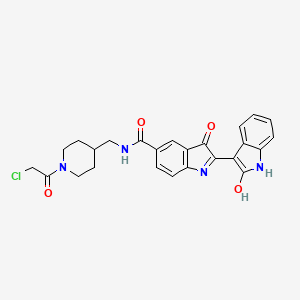


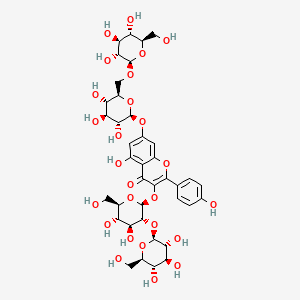
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)

![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
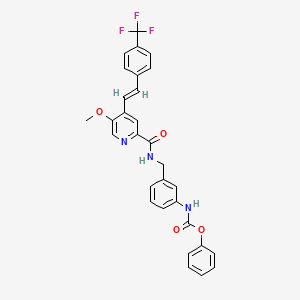
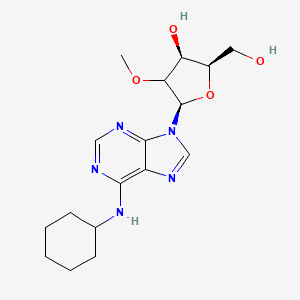
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
